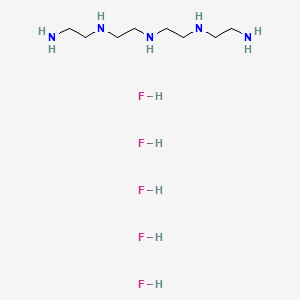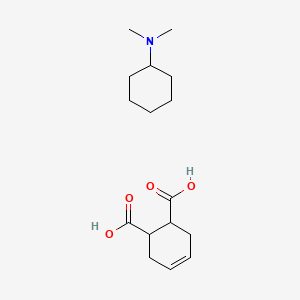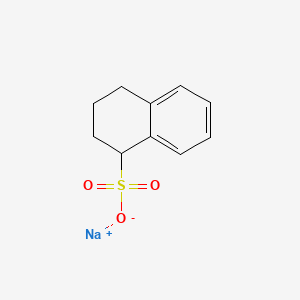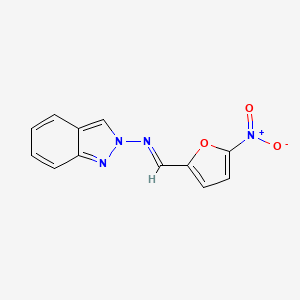
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is a nitrogen-containing heterocyclic compound. It is known for its distinctive bioactivities and is widely present in bioactive natural products and drug molecules . The compound has a molecular formula of C12H8N4O3 and a molecular weight of 256.24 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- can be achieved through various methods. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts is common in industrial settings due to their efficiency and ability to produce good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrogen gas . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indazol-1-amine, N-((5-nitro-2-furanyl)methylene)
- 2H-1,2,3-Triazoles
- Thiazolo[3,2-b][1,2,4]triazoles
Uniqueness
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is unique due to its specific structural motif and bioactive properties. Compared to similar compounds, it exhibits distinctive reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
113698-48-9 |
|---|---|
Molekularformel |
C12H8N4O3 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
(E)-N-indazol-2-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-6-5-10(19-12)7-13-15-8-9-3-1-2-4-11(9)14-15/h1-8H/b13-7+ |
InChI-Schlüssel |
GOANQFIEXSXBEV-NTUHNPAUSA-N |
Isomerische SMILES |
C1=CC2=CN(N=C2C=C1)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=CN(N=C2C=C1)N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


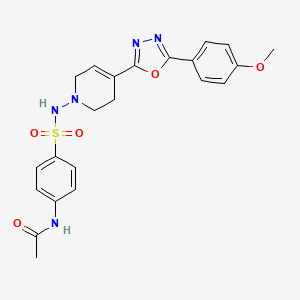
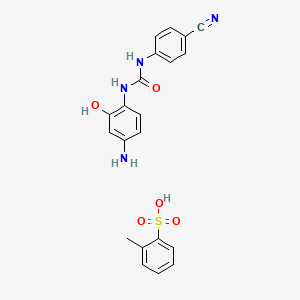
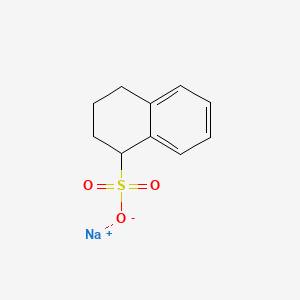


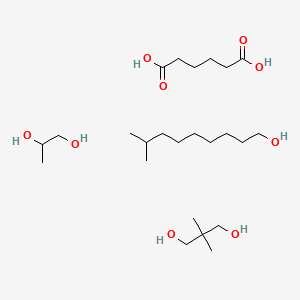
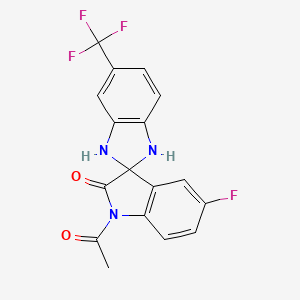

![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
